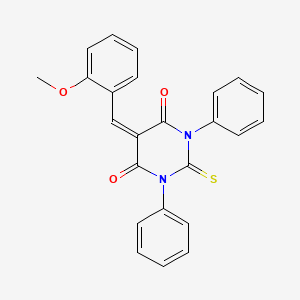
5-(2-Methoxy-benzylidene)-1,3-diphenyl-2-thioxo-dihydro-pyrimidine-4,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Methoxy-benzylidene)-1,3-diphenyl-2-thioxo-dihydro-pyrimidine-4,6-dione is a heterocyclic compound that belongs to the class of thioxopyrimidines This compound is characterized by its unique structure, which includes a methoxybenzylidene group attached to a diphenyl-thioxo-dihydro-pyrimidine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxy-benzylidene)-1,3-diphenyl-2-thioxo-dihydro-pyrimidine-4,6-dione typically involves the Knoevenagel condensation reaction. This reaction is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction. The reaction conditions often include the use of a weakly basic amine as a catalyst. For instance, the condensation of 2-methoxybenzaldehyde with thiobarbituric acid in ethanol using piperidine as a base can yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
化学反应分析
Types of Reactions
5-(2-Methoxy-benzylidene)-1,3-diphenyl-2-thioxo-dihydro-pyrimidine-4,6-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学研究应用
5-(2-Methoxy-benzylidene)-1,3-diphenyl-2-thioxo-dihydro-pyrimidine-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It may be explored for its pharmacological properties and potential therapeutic applications.
Industry: The compound can be used in the development of new materials and chemical products.
作用机制
The mechanism of action of 5-(2-Methoxy-benzylidene)-1,3-diphenyl-2-thioxo-dihydro-pyrimidine-4,6-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific targets involved.
相似化合物的比较
Similar Compounds
Imidazo[2,1-b][1,3]thiazines: These compounds share structural similarities with 5-(2-Methoxy-benzylidene)-1,3-diphenyl-2-thioxo-dihydro-pyrimidine-4,6-dione and have been studied for their bioactive properties.
Thiazolidinediones: These compounds are known for their use in treating type 2 diabetes and have structural similarities with the thioxopyrimidine core.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and the potential for diverse chemical reactions. Its methoxybenzylidene group and thioxo-dihydro-pyrimidine core provide a versatile platform for further chemical modifications and applications.
属性
分子式 |
C24H18N2O3S |
|---|---|
分子量 |
414.5 g/mol |
IUPAC 名称 |
5-[(2-methoxyphenyl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C24H18N2O3S/c1-29-21-15-9-8-10-17(21)16-20-22(27)25(18-11-4-2-5-12-18)24(30)26(23(20)28)19-13-6-3-7-14-19/h2-16H,1H3 |
InChI 键 |
MYKSZEAUGWDCAD-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


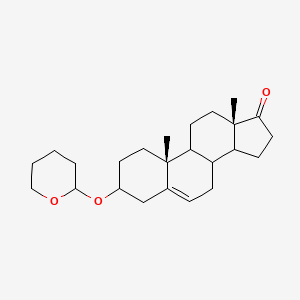
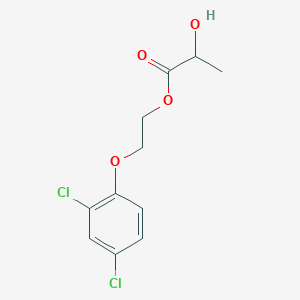
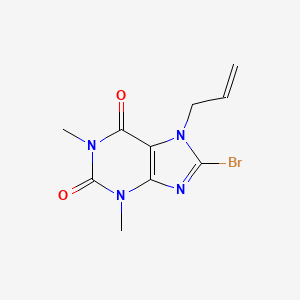
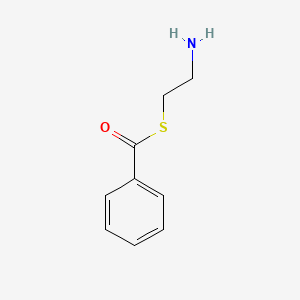
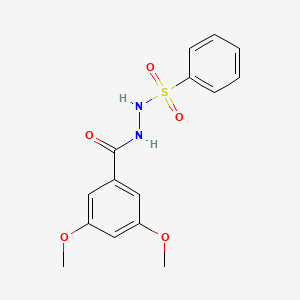
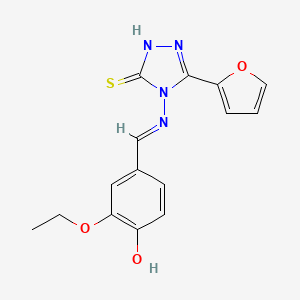
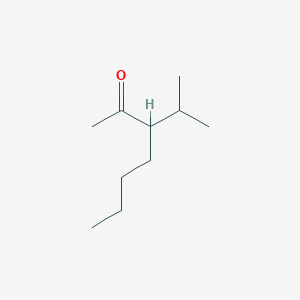
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B15077867.png)
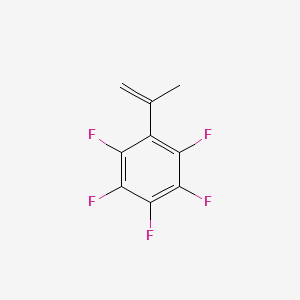
![(2Z)-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-(4-morpholinylcarbonyl)-2-propenenitrile](/img/structure/B15077873.png)
![6-Methoxy-1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-7-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride](/img/structure/B15077877.png)
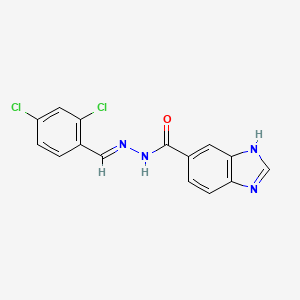
![2-(1-methyl-1H-pyrrol-2-yl)-N'-[(E,2E)-3-phenyl-2-propenylidene]acetohydrazide](/img/structure/B15077899.png)
![3-{(E)-[(3-chlorophenyl)imino]methyl}-9-methyl-2-(phenylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15077905.png)
